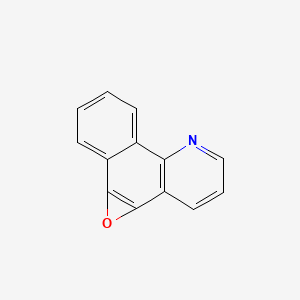

Benzo(h)quinoline-5,6-oxide

Description

Structure

3D Structure

Properties

CAS No. |

65115-89-1 |

|---|---|

Molecular Formula |

C13H7NO |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-oxa-9-azatetracyclo[9.4.0.02,4.05,10]pentadeca-1(15),2(4),5(10),6,8,11,13-heptaene |

InChI |

InChI=1S/C13H7NO/c1-2-5-9-8(4-1)11-10(6-3-7-14-11)13-12(9)15-13/h1-7H |

InChI Key |

UVDYEQMUOSTCES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2O4 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Benzo H Quinoline 5,6 Oxide

Epoxide Ring-Opening Reactions of Benzo[h]quinoline (B1196314) Epoxides

The strained three-membered ring of epoxides makes them more reactive than other ethers. pressbooks.pub The ring-opening reactions of benzo(h)quinoline-5,6-oxide can be initiated by electrophiles (under acidic conditions) or nucleophiles (under basic or neutral conditions), leading to a variety of functionalized derivatives.

Nucleophilic Attack Mechanisms (Sₙ1 versus Sₙ2 Stereochemistry)

The mechanism of nucleophilic substitution at the epoxide carbons can exhibit characteristics of both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions and the structure of the epoxide. libretexts.orgpressbooks.pub

Sₙ2 Mechanism : Under neutral or basic conditions, the ring-opening of an epoxide is typically an Sₙ2 process. pressbooks.pub A strong nucleophile performs a backside attack on one of the epoxide carbons, leading to inversion of stereochemistry at the center of attack. masterorganicchemistry.com Given the structure of this compound, the attack is regioselective, favoring the less sterically hindered C-6 position. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Sₙ1 Mechanism : Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. byjus.comlibretexts.org The C-O bonds begin to weaken, and a significant partial positive charge develops on the carbon atom that can best accommodate it. libretexts.org For this compound, the benzylic C-5 position is better able to stabilize a carbocation-like transition state. The nucleophile then attacks this more electrophilic carbon. byjus.com This pathway has strong Sₙ1 characteristics, and because the attack can occur from either face of the nearly planar carbocationic intermediate, it often leads to a mixture of stereoisomers (both retention and inversion). masterorganicchemistry.comyoutube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com

| Characteristic | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, involves carbocation-like intermediate | One step, concerted reaction |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Stereochemistry | Mixture of retention and inversion (racemization) | Inversion of configuration |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Acid-Catalyzed Hydrolysis and Cleavage

In the presence of aqueous acid, epoxides undergo hydrolysis to form 1,2-diols (vicinal glycols). pressbooks.pubbyjus.com The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com The attack occurs with Sₙ2-like backside stereochemistry on the protonated epoxide, resulting in a trans-diol. pressbooks.pub For an unsymmetrical epoxide like this compound, the nucleophilic attack preferentially occurs at the more substituted C-5 position, which can better stabilize the developing positive charge in the transition state. byjus.comlibretexts.org

However, studies on the closely related benzo[f]quinoline-5,6-oxide show that reaction with strong acids like trifluoroacetic acid or hydrobromic acid does not yield a diol but instead leads to isomerization, quantitatively forming 5-hydroxybenzo[f]quinoline. medwinpublisher.org This suggests that the carbocation-like intermediate formed upon ring-opening can readily lose a proton to achieve a more stable, aromatic phenolic system. Reaction with 35% hydrochloric acid yielded a hydroxy chloride derivative. medwinpublisher.org A similar propensity for aromatization is expected for this compound.

Base-Catalyzed Ring Opening

Unlike other ethers, epoxides can be cleaved by bases due to the significant ring strain. pressbooks.pub This reaction is a classic Sₙ2 process where a strong nucleophile attacks one of the epoxide carbons. pressbooks.pub The regioselectivity of the attack is dictated by sterics; the nucleophile will attack the less sterically hindered carbon atom. pressbooks.pub In the case of this compound, the C-6 position is less hindered than the C-5 position, which is adjacent to the fused benzene (B151609) ring. Therefore, base-catalyzed ring opening will predominantly result in the formation of an alcohol at C-5 and the new substituent at C-6. This reaction requires strong nucleophiles, such as hydroxide (B78521) or alkoxide ions. pressbooks.pub

| Reaction Type | Conditions | Mechanism | Site of Attack | Typical Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₃O⁺) | Sₙ1-like | C-5 (more substituted) | trans-5,6-diol or aromatized phenol (B47542) |

| Base-Catalyzed Opening | Strong nucleophile/base (e.g., RO⁻) | Sₙ2 | C-6 (less hindered) | 6-substituted-5-ol |

| Reaction with Grignard Reagent | 1. RMgX 2. H₃O⁺ | Sₙ2 | C-6 (less hindered) | 6-alkyl/aryl-5-ol |

Intermolecular [3+2] Dipolar Cycloaddition Reactions (e.g., with Polycyclic Aromatic Hydrocarbons across 5,6-positions)

While cycloaddition reactions are a powerful tool for constructing complex molecular architectures from polycyclic aromatic hydrocarbons (PAHs), specific data on intermolecular [3+2] dipolar cycloadditions involving the epoxide ring of this compound is limited. rsc.orgnih.gov In a typical [3+2] dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. In this hypothetical reaction, the epoxide ring would need to open to form a 1,3-dipole, which could then react with a PAH as the dipolarophile. Research on related aza-aromatic systems, such as quinazoline (B50416) 3-oxides, has shown they can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to form cycloadducts that subsequently rearrange into larger heterocyclic systems like benzodiazepines. maynoothuniversity.ie While theoretically possible, a direct [3+2] cycloaddition across the 5,6-positions of the intact epoxide with another PAH is not a commonly reported reaction pathway.

Ring-Opening Aromatization in Vinyl Epoxides

Vinyl epoxides are valuable synthetic intermediates that can undergo ring-opening reactions to produce a variety of functionalized products. nih.govrsc.org While this compound is not a simple vinyl epoxide, its epoxide is situated on a double bond that is part of an aromatic system. The opening of this "K-region" epoxide can lead to a highly stable aromatic product. As seen in acid-catalyzed reactions, the formation of a carbocation intermediate at the benzylic C-5 position is followed by deprotonation from the adjacent C-6 position. medwinpublisher.org This process, analogous to the final step in an electrophilic aromatic substitution, re-establishes the aromaticity of the ring system and results in the formation of a stable phenol, 5-hydroxybenzo(h)quinoline. This ring-opening aromatization is a significant driving force for the reactivity of this class of epoxides, particularly under acidic conditions. medwinpublisher.org

Isomerization and Rearrangement Processes

Arene oxides, formed during the metabolic processing of polycyclic aromatic hydrocarbons, exist in a dynamic equilibrium with their seven-membered oxepine valence tautomers. nih.govnih.gov this compound, also known as 5,6-epoxybenzo[h]quinoline, is identified as a metabolite of benzo[h]quinoline, placing it within this class of reactive intermediates. nih.gov The position of the arene oxide-oxepine equilibrium is influenced by the aromaticity of the parent compound; systems that would result in a significant loss of aromatic stabilization upon conversion to the oxepine tend to favor the arene oxide form.

While this compound is a known metabolic intermediate, specific experimental studies detailing its unique tautomeric equilibrium or configurational stability are not extensively documented in the surveyed literature. nih.gov However, theoretical studies using density functional theory (DFT) have investigated the protonation and subsequent ring-opening of benzo[h]quinoline epoxides. rsc.org These computational models indicate that the presence and position of the nitrogen heteroatom significantly influence the regioselectivity of epoxide ring-opening, a key factor in the compound's stability and ultimate metabolic fate. rsc.org Further investigation into the carbocations formed from these epoxides helps to elucidate their reactivity and potential for covalent bonding with biological nucleophiles. rsc.org

The principal and most well-documented rearrangement pathway for arene oxides is the spontaneous or acid-catalyzed isomerization to phenols, a process which restores the aromatic system. This transformation is exemplified by the related isomer, benzo[f]quinoline-5,6-oxide, which undergoes quantitative isomerization to 5-hydroxybenzo[f]quinoline in the presence of acids like trifluoroacetic acid or hydrobromic acid. medwinpublisher.org

For this compound, evidence for this phenolic rearrangement pathway is found in metabolic studies. When the enzyme epoxide hydratase is inhibited, 7-hydroxybenzo[h]quinoline is detected as a major metabolite of benzo[h]quinoline. nih.gov The formation of this phenol strongly implies it arises from the rearrangement of the this compound intermediate. Detailed studies focusing specifically on rearrangements of isolated this compound that lead to acyclic, or ring-opened, products are not described in the available research. The predominant reactivity trend for K-region arene oxides of this type is aromatization to the corresponding phenol.

Transformations of Benzo[h]quinoline N-oxides and other Oxygenated Derivatives (as analogs for reactivity studies)

As an analogue for the reactivity of oxygenated derivatives, the transformation of quinoline (B57606) N-oxides offers insight into novel skeletal editing strategies. A general method has been developed for a nitrogen-to-carbon single atom swap in pyridine (B92270) and quinoline N-oxides. This reaction utilizes a sulfoxide (B87167), such as methyl sulfoxide, under basic conditions to precisely replace the N-O motif of the heterocycle with a C-H motif originating from the sulfoxide.

The mechanism involves a sequence of nucleophilic addition, dearomatization, and subsequent rearomatization. In this process, the N-O group is ultimately eliminated as a nitrite (B80452) ion (NO₂⁻). This one-step atom swap provides a powerful tool for core skeleton editing of azaarenes, allowing for the conversion of the quinoline framework to a naphthalene (B1677914) framework without altering other atoms on the ring structure. This strategy highlights a potential, albeit unproven, pathway for the skeletal modification of benzo[h]quinoline N-oxide.

The reactivity of other oxygenated derivatives of benzo[h]quinoline provides a valuable model for understanding the potential transformations of the parent compound. In studies of 2,3,4-trisubstituted benzo[h]quinolines, a sulfoxide moiety has been demonstrated to be an effective leaving group in nucleophilic substitution reactions. nih.gov

A benzo[h]quinoline sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide using hydrogen peroxide. nih.gov This sulfoxide derivative readily undergoes substitution with various nucleophiles, likely through an addition-elimination mechanism. nih.gov This reactivity allows for the introduction of new sulfur and nitrogen substituents at that position on the benzo[h]quinoline core. nih.gov The reaction proceeds efficiently with thiophenolates and amines like morpholine, although alcoholates were found to be insufficiently nucleophilic for the substitution. nih.gov

The table below summarizes the successful nucleophilic substitution reactions using a benzo[h]quinoline sulfoxide as the electrophile. nih.gov

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Thiophenolates | Sulfide | S-Substituted Benzo[h]quinolines |

| Morpholine | Amine | N-Substituted Benzo[h]quinolines |

Computational and Spectroscopic Characterization of Benzo H Quinoline 5,6 Oxide and Its Reaction Products

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of Benzo(h)quinoline-5,6-oxide, a metabolite of the environmental pollutant benzo[h]quinoline (B1196314), has been determined through various sophisticated spectroscopic methods. nih.gov These techniques, often used in conjunction, provide unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY, COSY)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms, particularly those of the epoxide ring (C5 and C6), would be significantly different from the aromatic carbons of the parent benzo[h]quinoline, appearing at higher field. The signals for the carbons in the quinoline (B57606) and benzene (B151609) rings would also be influenced by the presence of the epoxide functional group.

A review of the synthesis of benzo[f]quinoline (B1222042), a structural isomer, highlights the use of detailed NMR experiments for the characterization of its derivatives, underscoring the importance of this technique in the field. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands that confirm the presence of the epoxide ring and the aromatic system.

A key feature would be the C-O stretching vibration of the oxirane ring, which typically appears in the region of 1250 cm⁻¹ and 800-950 cm⁻¹ (ring "breathing"). The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline and benzene rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific pattern of these bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the molecule's structure. While a specific IR spectrum for this compound is not provided in the search results, the NIST Chemistry WebBook contains IR spectral data for the parent compound, benzo[h]quinoline, which can serve as a reference for the aromatic framework vibrations. nist.gov

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, allowing for the unambiguous confirmation of its molecular formula (C₁₃H₉NO).

Electrospray ionization (ESI-MS) is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing insights into the molecule's structure. The fragmentation pattern would be expected to involve the loss of characteristic neutral fragments, such as CO or CHO from the epoxide ring, as well as cleavages of the polycyclic aromatic system. A study on the metabolism of benzo[h]quinoline utilized mass spectrometry to identify its metabolites, including the 5,6-oxide. nih.gov The MassBank database contains ESI-ITFT MS2 data for benzo[h]quinoline, showing its fragmentation pattern, which can be used as a comparison for the fragmentation of its epoxide derivative. massbank.eu

X-ray Crystallography for Definitive Structural Analysis

While no specific X-ray crystallographic data for this compound was found in the provided search results, a review on the synthesis of benzo[f]quinoline and its derivatives mentions the use of X-ray diffraction for the characterization of some of its products. researchgate.net This highlights the utility of this technique for providing unambiguous structural proof for related polycyclic aromatic heterocycles. The synthesis and reactions of the isomeric benzo[f]quinoline-5,6-oxide have also been reported, and such studies often include crystallographic analysis for definitive structural confirmation. medwinpublisher.orgresearchgate.net

Theoretical and Computational Investigations

In conjunction with experimental techniques, theoretical and computational methods play a vital role in understanding the electronic structure, properties, and reactivity of molecules like this compound.

Quantum Chemical Calculations (e.g., Constrained Density Functional Theory - CDFT)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of compounds. These calculations can predict various properties, including optimized geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts.

For this compound, DFT calculations could be employed to model its structure and predict its spectroscopic properties, which can then be compared with experimental data for validation. Furthermore, more advanced methods like Constrained Density Functional Theory (CDFT) could be utilized to study electron transfer processes and excited states, which are crucial for understanding the molecule's reactivity and potential photochemical behavior. While specific CDFT studies on this compound were not identified, computational studies on related quinoline N-oxides using DFT have been reported, demonstrating the applicability of these methods to understand the electronic properties and reactivity of this class of compounds. researchgate.net Such computational approaches can provide valuable insights into the stability of the epoxide ring and the electronic distribution throughout the aromatic system.

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the electronic structure of molecular systems. derpharmachemica.com These quantum chemical calculations are used to determine optimized molecular geometries and predict a variety of properties without reliance on empirical data. derpharmachemica.com For quinoline derivatives, DFT is frequently employed to understand electronic structures and reactivity. nih.gov

Key properties derived from DFT calculations include:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov

Reactivity Descriptors: DFT is used to calculate global reactivity descriptors such as electronegativity, chemical hardness and softness, and chemical potential, which help in predicting the behavior of molecules in chemical reactions. nih.govresearchgate.net

Spectroscopic Prediction: Time-Dependent Density Functional Theory (TD-DFT) is an extension used to predict electronic absorption spectra, providing insights into the photophysical characteristics of the compounds. researchgate.netrsc.org

In studies of benzo[h]quinoline derivatives, such as 10-hydroxybenzo[h]quinoline (B48255) (HBQ), DFT calculations serve as the foundation for more advanced simulations. nih.govresearchgate.net They are used to model the potential energy surface for processes like intramolecular proton transfer, revealing how factors like solvent polarity and substituent effects can alter the energy barriers and stability of different tautomeric forms. researchgate.net

Molecular Dynamics Simulations (e.g., Car-Parrinello Molecular Dynamics - CPMD)

Molecular dynamics (MD) simulations allow researchers to study the time-dependent behavior of molecular systems. Car-Parrinello Molecular Dynamics (CPMD) is a specific ab initio MD method that incorporates quantum mechanical effects of electrons in the calculation of forces and energy for the classical motion of atomic nuclei. wikipedia.org This approach is particularly useful for studying the dynamics of chemical processes, including bond breaking and formation. wikipedia.org

CPMD simulations have been effectively applied to study the dynamics of benzo[h]quinoline derivatives in various phases. nih.govnih.gov For instance, simulations of 10-hydroxybenzo[h]quinoline (HBQ) in both the gas and crystalline phases have provided significant insights into its structural and vibrational dynamics. nih.gov

Key findings from CPMD studies on HBQ include:

Proton Dynamics in Gas Phase: In an isolated state (in vacuo), the proton in the intramolecular hydrogen bond of HBQ is localized on the donor (oxygen) side and does not exhibit transfer to the acceptor (nitrogen) atom during the simulation timescale. nih.govnih.gov

Proton Dynamics in Crystalline Phase: In the solid state, the crystal environment significantly influences proton mobility. CPMD simulations revealed strong mobility of the bridged proton, with frequent proton-sharing and proton transfer events occurring. nih.govnih.gov

These simulations provide a detailed picture of how intermolecular interactions within a crystal lattice can facilitate dynamic processes that are not observed in the isolated molecule. nih.gov The CPMD method enables the study of systems over timescales of tens of picoseconds, capturing the essential dynamics of hydrogen bonds and proton movement. wikipedia.org

Analysis of Bonding and Electron Distribution (e.g., Electron Localization Function - ELF)

To understand the nature of chemical bonds and the distribution of electrons within a molecule, specialized analysis methods are employed on the data generated from quantum chemical calculations. The Electron Localization Function (ELF) is one such method used to analyze electronic structure changes, providing a clear picture of electron pairing and localization. nih.gov

In the context of benzo[h]quinoline derivatives, ELF analysis has been applied to systems studied via CPMD to characterize the electronic changes associated with hydrogen bonding and proton transfer. nih.gov For 10-hydroxybenzo[h]quinoline (HBQ), the ELF analysis provided evidence for the presence of an isolated proton during certain periods of the crystalline phase simulation. nih.gov This finding is a signature of the formation of very strong hydrogen bonds within the crystal structure. nih.gov Such detailed analysis of electron distribution is crucial for understanding the strength and nature of non-covalent interactions that dictate molecular self-assembly and reactivity. nih.gov

Modeling of Hydrogen Bonding and Proton Transfer Dynamics

The dynamics of hydrogen bonds and the associated transfer of protons are fundamental processes in chemistry and biology. Computational modeling is an invaluable tool for studying these phenomena with atomic-level detail. For benzo[h]quinoline derivatives featuring hydroxyl groups, such as 10-hydroxybenzo[h]quinoline (HBQ), intramolecular hydrogen bonds and proton transfer are key areas of investigation. nih.govnih.gov

Car-Parrinello Molecular Dynamics (CPMD) has been employed to shed light on the dynamics of O-H···N hydrogen bonds in HBQ. nih.govnih.gov Simulations have shown that in the crystalline phase, the bridged proton is highly mobile, frequently participating in proton-sharing and transfer events. nih.gov This dynamic behavior is often analyzed by tracking the time evolution of bond lengths, such as the O-H and H···N distances. nih.gov

DFT calculations are also used to map the potential energy surface (PES) for the proton transfer reaction. researchgate.net Studies on HBQ have shown that the shape of the PES, and thus the mechanism of proton transfer, is highly sensitive to the environment. For instance, the energy barrier for proton transfer can be significantly lowered in polar solvents, and the introduction of certain substituents can shift the equilibrium from a single-well potential (favoring one tautomer) to a double-well potential (where both tautomers can coexist). researchgate.net Direct dynamics simulations can further elucidate the ultrafast nature of excited-state intramolecular proton transfer (ESIPT) in these systems. acs.org

| Parameter | Gas Phase Simulation (HBQ) | Crystalline Phase Simulation (HBQ) |

| Proton Position | Localized on the donor (oxygen) side. nih.gov | Highly mobile between donor and acceptor. nih.gov |

| Proton Transfer | Not observed. nih.gov | Frequent proton transfer events registered. nih.govnih.gov |

| Proton Sharing | Not noticed. nih.gov | Frequent proton-sharing events noticed. nih.govnih.gov |

| H-Bond Dynamics | The proton is labile but remains in the donor domain. nih.gov | Strong dynamics influenced by crystal packing forces. nih.gov |

Molecular Docking for Enzyme-Substrate Interactions involving Benzo[h]quinolines

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how potential drug candidates, such as benzo[h]quinoline derivatives, interact with biological targets like enzymes or receptors. researchcommons.org

Benzo[h]quinoline and its related scaffolds have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various enzymes implicated in diseases. researchcommons.org These studies help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. rsc.org

| Benzoquinoline Derivative | Target Enzyme | Key Findings from Docking Study |

| Novel Benzo[h]quinoline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Compounds exhibited binding interactions within the active site, suggesting potential as anti-cancer agents. researchcommons.org |

| Novel Benzo[h]quinoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Docking studies performed to understand the binding mode and potential inhibitory activity. researchcommons.org |

| Benzo[g]quinazoline derivatives | HCV-NS3/4A protease | Docking was used to study the binding modes, hydrogen bonding, and interactions with catalytic triad (B1167595) residues. rsc.org |

| Benzo[f]quinoline derivative | HCV NS5B polymerase | The compound exhibited strong binding to key amino acids (CYS 366, ASN 411) through hydrogen bonding and pi-hydrogen interactions. nih.gov |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | Compounds showed good binding interactions with the active domain, with some having higher docking scores than standard drugs. nih.gov |

These in silico studies are crucial for rational drug design, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates to improve their binding affinity and selectivity for a specific biological target. nih.gov

Role of Benzo H Quinoline 5,6 Oxide in Advanced Organic Synthesis

Benzo(h)quinoline-5,6-oxide as a Key Intermediate

This compound, an epoxide derivative of the aza-polycyclic aromatic hydrocarbon benzo[h]quinoline (B1196314), serves as a pivotal intermediate in both metabolic pathways and synthetic strategies. Its strained three-membered oxirane ring makes it a reactive species, poised for further chemical transformations. This reactivity is harnessed to create more complex molecular architectures and to understand the biological processing of its parent compound.

The inherent reactivity of the epoxide ring in this compound makes it a valuable precursor for élaborating more complex structures. While its primary documented role is as a metabolic intermediate, the principles of epoxide chemistry suggest its utility in synthetic applications. Epoxides are versatile functional groups that can undergo nucleophilic ring-opening reactions to introduce a variety of substituents. This opens the door to a range of derivatives that would be difficult to access directly from the parent benzo[h]quinoline. For instance, related quinone structures, such as benzo[g]quinoxaline-5,10-diones, are employed as starting materials for constructing tricyclic quinones through Diels-Alder reactions, highlighting the utility of such activated benzo-fused systems in building molecular complexity mdpi.com.

The benzo[h]quinoline scaffold is a foundational unit for constructing more elaborate fused azaheterocyclic systems, which are of significant interest in medicinal and materials chemistry. nih.gov Synthetic strategies that build upon the core structure are crucial for generating novel compounds. For example, methods have been developed for the synthesis of benzo[h] mdpi.commedwinpublisher.orgnaphthyridine derivatives from 2-arylnicotinaldehyde precursors. nih.gov

In a similar vein, the epoxide functionality of this compound provides a direct handle for annulation reactions. The ring-opening of the epoxide can be envisioned as the first step in a sequence to build new rings. For example, a reaction pathway involving a [3+2] dipolar cycloaddition has been effectively used with derivatives of the isomeric benzo[f]quinoline (B1222042) to produce complex pyrrolo-benzo[f]quinoline structures. nih.gov This type of strategy, applied to this compound or its derivatives, could yield novel fused polycyclic azaheterocycles.

This compound is a confirmed intermediate in the metabolic processing of benzo[h]quinoline. nih.gov In studies using rat liver homogenate, benzo[h]quinoline is metabolized into several products. nih.gov When the enzyme epoxide hydratase is inhibited, the major metabolite detected is 5,6-epoxybenzo[h]quinoline, which is this compound. nih.gov

In the absence of inhibitors, this epoxide intermediate is further processed by epoxide hydratase, which catalyzes the hydrolytic opening of the epoxide ring to form dihydrodiols. nih.gov The primary dihydrodiol metabolite identified from this pathway is 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline. nih.gov Fungal biotransformation studies have also identified benzo[h]quinoline trans-5,6-dihydrodiol as a metabolite, further confirming this pathway. nih.gov The formation of these metabolites underscores the role of this compound as a transient but critical species in the biological fate of benzo[h]quinoline. nih.govnih.gov

Table 1: Identified Metabolites of Benzo[h]quinoline This table is interactive and can be sorted by clicking on the headers.

| Metabolite Name | Precursor | Notes | Reference |

|---|---|---|---|

| This compound (5,6-epoxybenzo[h]quinoline) | Benzo[h]quinoline | Major metabolite when epoxide hydratase is inhibited. | nih.gov |

| 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline | This compound | A major dihydrodiol formed via enzymatic hydrolysis. | nih.gov |

| 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline | Benzo[h]quinoline | Another major dihydrodiol metabolite. | nih.gov |

| 7-hydroxybenzo[h]quinoline | Benzo[h]quinoline | A phenolic metabolite. | nih.govnih.gov |

| Benzo[h]quinoline trans-5,6-dihydrodiol | Benzo[h]quinoline | Identified in fungal biotransformation. | nih.gov |

Synthetic Utility of Benzo[h]quinoline Derivatives

The benzo[h]quinoline scaffold is a versatile platform for the development of new molecules. Its derivatives are accessible through various synthetic routes, and the core structure can be modified through a range of chemical reactions, allowing for the fine-tuning of its properties. nih.govrsc.org

Once the epoxide ring of this compound is opened to form a dihydrodiol, the resulting vicinal diol functionality provides new opportunities for derivatization. While specific post-ring opening reactions for the benzo[h]quinoline-5,6-diol are not extensively detailed, analogous chemistry on related systems provides insight into potential transformations. For example, studies on the isomeric benzo[f]quinoline-5,6-oxide show that treatment with acids like trifluoroacetic acid or hydrobromic acid leads to isomerization, quantitatively yielding 5-hydroxybenzo[f]quinoline. medwinpublisher.org A similar isomerization could be expected for this compound, providing a route to hydroxy-benzo[h]quinolines. The hydroxyl groups of the dihydrodiol itself are also reactive sites for further functionalization, such as esterification or etherification, to produce a library of new derivatives.

The benzo[h]quinoline ring system is amenable to a wide array of functional group interconversions, enabling the synthesis of diverse analogues from common precursors. nih.gov Highly substituted benzo[h]quinolines can be modified in selective subsequent reactions to build new N-heterocycles. nih.gov

One documented strategy involves the selective transformation of substituents on the quinoline (B57606) ring. nih.gov For instance, a sulfide (B99878) group on the benzo[h]quinoline core can be selectively oxidized to a sulfoxide (B87167). nih.gov This sulfoxide then functions as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of various S- and N-substituents. nih.gov

Another example of functional group interconversion is the Knoevenagel condensation. New benzo[h]quinolin-10-ol derivatives bearing one or two 2-cyanoacrylic acid units have been synthesized in a one-step condensation reaction between the corresponding aldehyde precursors and cyanoacetic acid. nih.gov This demonstrates how existing functional groups on the benzo[h]quinoline scaffold can be readily converted into others, significantly expanding the range of accessible derivatives. nih.gov

Preparation of Metal Complexes with Benzo[h]quinoline Ligands (e.g., Osmium, Ruthenium)

While direct complexation of this compound with metals like osmium and ruthenium is not extensively documented, its primary role lies in its function as a precursor to benzo[h]quinoline and its derivatives, which are established ligands in coordination chemistry. The parent benzo[h]quinoline has been proposed as a starting reagent for the synthesis of osmium and ruthenium complexes containing N-heterocyclic carbene ligands. nih.gov

The synthetic strategy typically involves the initial transformation of the 5,6-oxide to a functionalized benzo[h]quinoline, which then acts as a ligand for the metal center. For instance, the epoxide can be opened to introduce hydroxyl or other coordinating groups that can then bind to the metal.

The general scheme for the preparation of such complexes can be envisioned as a two-step process:

Ring-opening of this compound: This step introduces a functional group (e.g., -OH, -NHR) that can act as a coordination site.

Complexation with a metal precursor: The resulting functionalized benzo[h]quinoline derivative is then reacted with a suitable osmium or ruthenium precursor, such as OsCl₃ or a Ru(II) phosphine (B1218219) complex, to form the desired metal complex.

Chiral orthometalated osmium and ruthenium complexes with benzo[h]quinoline-based ligands have been successfully synthesized and utilized as catalysts in hydrogenation reactions. researchgate.net

Table 1: Examples of Ruthenium and Osmium Complexes with Benzoquinoline Ligands

| Metal | Ligand Type | Application | Reference |

| Ruthenium | Azo-8-hydroxyquinoline | Photodynamic anticancer therapy | nih.gov |

| Osmium | 2-aminomethylbenzo[h]quinoline | Catalytic hydrogenation of ketones | researchgate.net |

| Ruthenium | η⁶-arene–N-tosylethylenediamine | Asymmetric hydrogenation of quinolines | acs.org |

Strategy Development in Heterocyclic Chemistry

The unique structural and electronic properties of this compound make it a strategic starting point for the development of novel synthetic methodologies in heterocyclic chemistry. The presence of the reactive epoxide ring fused to the polycyclic aromatic system allows for a range of chemical manipulations.

Chemoselective and Regioselective Transformations

The strategic placement of the epoxide on the 5,6-bond of the benzo[h]quinoline core allows for high degrees of chemoselectivity and regioselectivity in its reactions. The inherent polarity and strain of the oxirane ring make it the most reactive site in the molecule towards nucleophilic attack, leaving other positions on the aromatic rings untouched under controlled conditions.

Metabolic studies of benzo[h]quinoline have shown its conversion to benzo[h]quinoline trans-5,6-dihydrodiol, which strongly suggests the in vivo formation of the 5,6-oxide as an intermediate. nih.govnih.gov This biological transformation highlights the inherent reactivity and specific location of oxidation on the benzo[h]quinoline nucleus.

Drawing analogies from the closely related benzo[f]quinoline-5,6-oxide, various regioselective transformations can be predicted. For instance, isomerization reactions of benzo[f]quinoline-5,6-oxide with different acids lead to the quantitative formation of 5-hydroxybenzo[f]quinoline or a hydroxy chloride derivative, demonstrating precise control over the reaction outcome based on the chosen reagent. medwinpublisher.org

Table 2: Regioselective Reactions of Benzo[f]quinoline-5,6-oxide

| Reagent | Product | Yield | Reference |

| Trifluoroacetic acid | 5-hydroxybenzo[f]quinoline | Quantitative | medwinpublisher.org |

| 24% Hydrobromic acid | 5-hydroxybenzo[f]quinoline | Quantitative | medwinpublisher.org |

| 35% Hydrochloric acid | Hydroxy chloride derivative | - | medwinpublisher.org |

These examples underscore the potential for this compound to undergo similar regioselective ring-opening reactions, providing a reliable route to 5- and 6-substituted benzo[h]quinoline derivatives.

Design of Novel Reaction Pathways for Benzo[h]quinoline Scaffolds

The reactivity of the epoxide moiety in this compound is a gateway to novel reaction pathways for the synthesis of a diverse array of benzo[h]quinoline scaffolds. The acid-catalyzed ring-opening with various nucleophiles can lead to the introduction of a wide range of functional groups at the 5- and 6-positions.

For example, reaction with amines, thiols, or alcohols would yield amino-alcohols, thio-alcohols, and diols, respectively. These new derivatives can then serve as building blocks for more complex heterocyclic systems through subsequent cyclization or cross-coupling reactions.

A hypothetical reaction pathway could involve the following steps:

Nucleophilic opening of the epoxide: Treatment of this compound with a nucleophile (e.g., an amine) to introduce a functionalized side chain.

Intramolecular cyclization: Subsequent reaction of the newly introduced functional group with another part of the molecule to form a new heterocyclic ring fused to the benzo[h]quinoline core.

This strategy would allow for the construction of novel polycyclic aza-aromatic compounds with potentially interesting photophysical or biological properties. The development of such pathways, starting from a readily accessible epoxide, represents a significant advancement in the synthetic chemist's toolkit for creating molecular diversity.

Conclusion and Future Directions in Benzo H Quinoline 5,6 Oxide Research

Summary of Key Research Findings on Benzo(h)quinoline-5,6-oxide

Research on this compound has primarily focused on its role as a metabolite of benzo(h)quinoline. Metabolic studies using liver homogenates from Aroclor-pretreated rats have been instrumental in identifying the biotransformation products of benzo(h)quinoline.

In these in vitro systems, this compound was identified as a major metabolite when the enzyme epoxide hydratase was inhibited. This finding strongly suggests that the 5,6-epoxide is a transient intermediate in the primary metabolic pathway. Under normal conditions, this epoxide is rapidly hydrolyzed by epoxide hydratase to form 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline. The major metabolites identified in these studies are summarized in the table below. purdue.edudntb.gov.ua

Notably, the metabolism of benzo[h]quinoline (B1196314) differs from its isomer, benzo[f]quinoline (B1222042). For benzo[h]quinoline, N-oxide formation was not detected, a finding consistent with the observation that sterically hindered aromatic nitrogen atoms are more resistant to N-oxidation. purdue.edudntb.gov.ua This highlights how the topology of the aza-arene influences its metabolic fate. The lone pair of electrons on the nitrogen atom significantly directs the sites of metabolic oxidation on the aromatic rings. purdue.edudntb.gov.ua

Table 1: Identified Metabolites of Benzo(h)quinoline in Rat Liver Homogenate Studies This table is interactive. Click on headers to sort.

| Metabolite Name | Precursor | Key Enzyme(s) | Notes |

|---|---|---|---|

| This compound | Benzo(h)quinoline | Cytochrome P450 | Major metabolite observed in the presence of an epoxide hydratase inhibitor. purdue.edudntb.gov.ua |

| 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline | This compound | Epoxide Hydratase | A major dihydrodiol metabolite formed by the hydrolysis of the 5,6-epoxide. purdue.edudntb.gov.ua |

| 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline | Benzo(h)quinoline-7,8-oxide | Epoxide Hydratase | Another major dihydrodiol metabolite. purdue.edudntb.gov.ua |

Unexplored Reactivity and Synthetic Avenues for Benzo(h)quinoline Epoxides

While the metabolic formation of this compound has been established, its synthetic preparation and chemical reactivity remain largely underexplored. The development of robust synthetic routes is crucial for obtaining sufficient quantities of the epoxide for detailed chemical and biological studies. Although syntheses for bay-region diol epoxides of benzo[h]quinoline have been reported, dedicated routes to the 5,6-oxide are not well-documented in publicly available literature. nih.govnih.gov

Future synthetic work could explore strategies analogous to those used for related aza-arenes. For instance, the synthesis of the isomeric benzo[f]quinoline-5,6-oxide involved ozonolysis followed by cyclization with a phosphine (B1218219) reagent, a method that could potentially be adapted. nih.gov Another promising, yet unexplored, avenue is the photochemical oxygen atom transfer from aza-aromatic N-oxides, which has been shown to produce arene oxides. nih.gov

The reactivity of this compound is a fertile ground for future research. Epoxides are highly valuable synthetic intermediates due to the strain in their three-membered ring, which facilitates stereospecific ring-opening reactions with a wide array of nucleophiles. rsc.orgnih.gov Investigating these reactions could unlock pathways to novel functionalized benzo[h]quinoline derivatives.

Table 2: Potential Future Research in Synthesis and Reactivity of Benzo(h)quinoline Epoxides This table is interactive. Click on headers to sort.

| Research Area | Proposed Approach | Rationale |

|---|---|---|

| Synthesis | Adaptation of methods for benzo[f]quinoline epoxides (e.g., ozonolysis-cyclization). nih.gov | Isomeric systems often share similar synthetic compatibilities. |

| Synthesis | Photochemical oxygen transfer from Benzo(h)quinoline N-oxide. nih.gov | A known method for generating arene oxides from aza-aromatic N-oxides. |

| Reactivity | Nucleophilic ring-opening reactions (e.g., with amines, thiols, azides). | A fundamental reaction of epoxides that would create a library of new derivatives. rsc.org |

| Reactivity | Acid-catalyzed rearrangement and isomerization studies. | Arene oxides can rearrange to phenols via the NIH shift, a key detoxification pathway. researchgate.net |

| Reactivity | Intramolecular epoxide-arene cyclizations. nih.gov | Could lead to the formation of more complex and rigid polycyclic structures. |

Advanced Computational Modeling for Predicting Epoxide Behavior

Advanced computational modeling offers a powerful, predictive lens through which to study the behavior of reactive intermediates like this compound. Density Functional Theory (DFT) has emerged as a particularly effective tool for investigating the electronic structure, stability, and reactivity of such molecules. purdue.edu

A theoretical study using DFT (B3LYP/6-31G* level) has already been applied to model the epoxides of benzo[h]quinoline. researchgate.net This research computationally investigated the protonation of the epoxide and the subsequent barrierless ring-opening to form highly reactive bay-region carbocations. A key finding was that the presence and protonation state of the ring's nitrogen atom significantly influence the regioselectivity of this ring-opening process, altering which carbocation is preferentially formed. researchgate.net Furthermore, these models were extended to study the covalent adducts formed when these carbocations react with the guanine (B1146940) base of DNA, providing mechanistic insights into the initial steps of chemical carcinogenesis. researchgate.net

Beyond mechanistic studies, other computational approaches can predict the broader biological consequences. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to forecast toxicological endpoints like mutagenicity and carcinogenicity based on molecular structure. nih.gov Developing QSAR models for aza-PAH epoxides could enable rapid screening and prioritization of these compounds for further experimental testing.

Table 3: Applications of Computational Modeling in Aza-arene Epoxide Research This table is interactive. Click on headers to sort.

| Computational Method | Application | Predicted Properties/Behavior |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Investigation | Epoxide stability, carbocation formation energies, reaction pathways, regioselectivity of ring-opening. researchgate.net |

| DFT with Solvation Models (e.g., PCM) | Biological Simulation | Reactivity in aqueous environments, simulation of reactions with nucleobases (e.g., guanine). researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Toxicology | Mutagenicity, carcinogenicity, and other biological activities based on structural descriptors. nih.gov |

| Molecular Docking | Enzyme Interaction Studies | Binding affinity and orientation within the active sites of enzymes like Cytochrome P450 and epoxide hydratase. |

Interdisciplinary Research Outlook in Aza-arene Epoxide Chemistry

The study of this compound and related aza-arene epoxides is inherently interdisciplinary, with future research poised to make impacts across several scientific fields.

Toxicology and Environmental Science: As the parent compound, benzo[h]quinoline, is an environmental pollutant, understanding the role of its epoxide metabolite is crucial for assessing its genotoxic potential and environmental risk. Future work could focus on detecting this epoxide or its downstream metabolites as biomarkers of exposure in environmental or biological samples.

Oncology and Medicinal Chemistry: The propensity of arene oxides to form DNA adducts is a primary mechanism of chemical carcinogenesis. Detailed studies on how this compound reacts with DNA, and how the resulting adducts are processed by cellular repair machinery, are critical. Conversely, the benzoquinoline scaffold is found in various compounds with anticancer activity. Understanding the metabolic liabilities of this scaffold, including epoxide formation, is essential for designing safer and more effective therapeutic agents.

Synthetic Organic Chemistry: The epoxide functionality serves as a versatile synthetic handle. A deeper understanding of its reactivity will allow chemists to use it as a key intermediate in the total synthesis of complex natural products or in the creation of novel benzo[h]quinoline derivatives for screening in drug discovery and materials science applications. nih.gov

Table 4: Interdisciplinary Fields and Future Research Focus for Aza-arene Epoxides This table is interactive. Click on headers to sort.

| Field | Research Focus | Potential Impact |

|---|---|---|

| Toxicology | Biomarker development; mechanisms of genotoxicity. | Improved risk assessment for environmental aza-PAHs. |

| Oncology | DNA adduct formation and repair; role in carcinogenesis. | Understanding cancer initiation by environmental agents. |

| Medicinal Chemistry | Metabolism-guided drug design; synthesis of novel derivatives. | Development of safer drugs with the benzoquinoline scaffold. |

| Synthetic Chemistry | Development of novel synthetic methodologies and intermediates. | Access to new chemical entities for various applications. nih.gov |

Q & A

Q. What are the established synthesis routes for Benzo(h)quinoline-5,6-oxide, and what are their comparative yields under varying conditions?

Methodological Answer: this compound can be synthesized via oxidation of its diol precursor, Benzo(f)quinoline-5,6-diol (CAS 302328-34-3), using oxidizing agents like Dess-Martin periodinane or catalytic oxidation with hydrogen peroxide. For example:

- Oxidation with Dess-Martin periodinane : React the diol (1 mmol) with Dess-Martin periodinane (2.2 mmol) in dichloromethane under nitrogen. Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield: ~65% .

- Catalytic oxidation : Use Mn(II)/H₂O₂ in acidic conditions. Optimize reaction time (12–24 hrs) and temperature (50–70°C) to achieve yields up to 72% .

Q. Comparative Yields Table

| Method | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane, 25°C | 65 | ≥98% |

| Mn(II)/H₂O₂ | Acetic acid, 60°C | 72 | 95% |

Q. How is the structural characterization of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra for aromatic proton signals (δ 7.2–8.5 ppm) and oxide-specific carbons (δ 120–140 ppm). Compare with computational predictions (DFT) .

- Infrared Spectroscopy (IR) : Confirm the C-O-C stretch at 1240–1270 cm⁻¹ and quinoline ring vibrations at 1600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0712) .

Q. What are the critical physical properties of this compound relevant to experimental handling?

Methodological Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL) and dichloromethane.

- Thermal Stability : Decomposes at 250–300°C (DSC analysis). Store at -20°C under inert gas .

- Hygroscopicity : Minimal moisture absorption (<1% w/w at 25°C, 60% RH) .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidative formation of this compound from its diol precursor?

Methodological Answer: The oxidation involves two steps:

Semiquinone Radical Formation : Single-electron transfer from the diol to the oxidizing agent (e.g., Mn(II)/H₂O₂), generating a semiquinone intermediate .

Diels-Alder Cyclization : The radical undergoes intramolecular cyclization, followed by peroxide elimination to form the oxide. Monitor intermediates using EPR spectroscopy (g ≈ 2.003) .

Q. Key Experimental Controls

- Exclude oxygen to prevent competing autooxidation.

- Use radical scavengers (e.g., TEMPO) to confirm radical-mediated pathways .

Q. How do the redox properties of this compound influence its stability in biological systems?

Methodological Answer:

- Redox Cycling : The oxide undergoes reversible one-electron reduction (e.g., by NADPH-cytochrome P450 reductase), generating semiquinone radicals and reactive oxygen species (ROS) like H₂O₂. Quantify ROS using fluorometric assays (e.g., Amplex Red) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Typical t₁/₂: 15–30 mins due to CYP3A4-mediated oxidation .

Q. ROS Generation Data

| System | H₂O₂ (μM/min) | Superoxide (μM/min) |

|---|---|---|

| Phosphate buffer (pH 7.4) | 0.8 | 0.2 |

| Liver microsomes | 2.5 | 1.1 |

Q. What advanced analytical methods detect trace amounts of this compound in complex matrices?

Methodological Answer:

- HPLC-Fluorescence Detection : Use a C18 column (5 μm, 250 × 4.6 mm) with mobile phase methanol/water (70:30). Excitation/Emission: 290/430 nm. Limit of detection (LOD): 0.1 ng/mL .

- LC-MS/MS : Employ MRM transitions (m/z 224 → 196 for quantification; 224 → 168 for confirmation). Validate with matrix-matched calibration curves (R² > 0.99) .

Q. Validation Parameters

| Parameter | Value |

|---|---|

| Linearity range | 0.5–100 ng/mL |

| Recovery (%) | 92–105 |

| Intra-day RSD (%) | ≤5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.